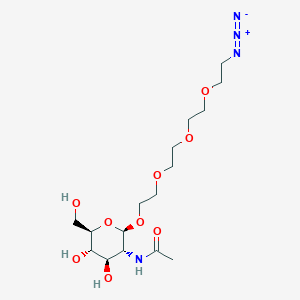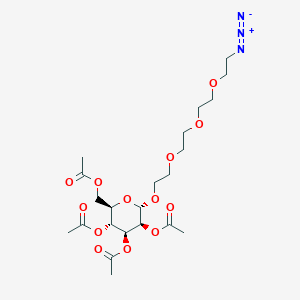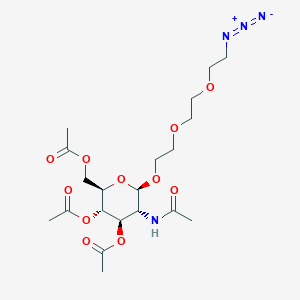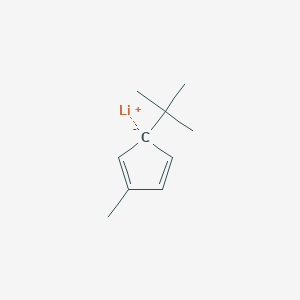![molecular formula C27H31Cl3N3V B6297945 {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 462661-86-5](/img/structure/B6297945.png)
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride (BVIPT) is a coordination complex of vanadium(III) with an organic ligand, 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine (BVIP). BVIPT is a member of the family of vanadium complexes, which are known to possess unique properties that make them attractive for use in a variety of scientific applications. BVIPT is an important vanadium complex due to its ability to act as a catalyst in a variety of reactions, as well as its potential to be used as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is not yet fully understood. However, it is believed to involve the formation of a vanadium-oxygen-nitrogen (V-O-N) bond, which is thought to be responsible for the catalytic activity of the complex. The V-O-N bond is believed to be formed by the reaction of the vanadium(III) ion with the oxygen and nitrogen atoms of the BVIP ligand.
Biochemical and Physiological Effects
The biochemical and physiological effects of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride are not yet fully understood. However, there is evidence that {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride may have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases. In addition, {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride in lab experiments include its stability, low cost, and ease of synthesis. The complex is also highly soluble in aqueous solutions, making it easy to work with. However, there are some limitations to the use of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride in lab experiments. The complex is sensitive to light and air, and can be easily oxidized, making it difficult to store. In addition, the complex is highly toxic, and should be handled with care.
Orientations Futures
There are a number of potential future directions for research on {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride. One possible direction is to further explore the biochemical and physiological effects of the complex, as well as its potential therapeutic applications. Another possible direction is to investigate the structure and reactivity of the complex, in order to better understand its mechanism of action. Finally, further research could be done to develop new methods for the synthesis of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride, as well as new applications for the complex.
Méthodes De Synthèse
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can be synthesized by a variety of methods. The most common method is the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine (BVIP) in aqueous solution. This reaction produces a yellow-brown precipitate of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride. Other methods include the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine in the presence of a base, such as sodium hydroxide, or the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine in the presence of an acid, such as hydrochloric acid.
Applications De Recherche Scientifique
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has a variety of scientific research applications. One of the most important applications is its use as a catalyst in a variety of organic reactions, such as the oxidation of alcohols and the hydrolysis of esters. {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes and pigments. In addition, {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has been used in the synthesis of nanomaterials and in the study of the structure and reactivity of coordination complexes.
Propriétés
IUPAC Name |
1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.3ClH.V/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4;;;;/h7-19H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPACUDFYQZFAE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)